Cas no 380901-64-4 (tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate)
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 4-(isocyanomethyl)-, 1,1-dimethylethylester
- tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate
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Computed Properties
- Exact Mass: 224.1526
Experimental Properties
- PSA: 33.9
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878275-0.05g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1878275-0.1g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1878275-0.25g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1878275-0.5g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1878275-1.0g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1878275-2.5g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1878275-5.0g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1878275-10.0g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1878275-1g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1878275-5g |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate |
380901-64-4 | 5g |
$2858.0 | 2023-09-18 |
tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate
Introduction to Tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate (CAS No. 380901-64-4)
Tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate, a compound with the chemical formula C12H19N2O2, is a highly versatile intermediate in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 380901-64-4, has garnered significant attention due to its unique structural properties and potential applications in drug development. The presence of both a tert-butyl group and an isocyanomethyl functional group makes it a valuable building block for the creation of more complex molecules.
In recent years, the demand for specialized intermediates like tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate has surged, driven by advancements in medicinal chemistry and the need for novel therapeutic agents. The compound's ability to undergo various chemical transformations, including nucleophilic substitution and condensation reactions, makes it an indispensable tool in synthetic organic chemistry. Its application in the synthesis of peptidomimetics and other bioactive molecules has been particularly noteworthy.
The tert-butyl group, known for its steric hindrance and stability, plays a crucial role in modulating the reactivity of the molecule. This feature is particularly useful in preventing unwanted side reactions during multi-step syntheses. On the other hand, the isocyanomethyl moiety introduces a reactive site that can be selectively functionalized, allowing for the introduction of diverse pharmacophores. Together, these structural elements make tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate a powerful asset in the chemist's toolkit.
Recent studies have highlighted the compound's potential in the development of new antibiotics and antiviral agents. Researchers have leveraged its unique reactivity to design molecules that can interact with biological targets in novel ways. For instance, modifications of the piperidine ring have been explored to enhance binding affinity to specific enzymes or receptors. These efforts have led to promising candidates for treating various infectious diseases.
The pharmaceutical industry has also shown interest in tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate for its role in developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By incorporating this compound into drug candidates, scientists aim to create molecules that can selectively inhibit aberrant kinase activity associated with diseases such as cancer. Preliminary results from preclinical studies suggest that derivatives of this compound exhibit potent inhibitory effects with favorable pharmacokinetic profiles.
Beyond its pharmaceutical applications, tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate has found utility in materials science. Its ability to form stable complexes with other molecules makes it a suitable candidate for developing new polymers and coatings. These materials could find applications in electronics, where precise control over molecular structure is essential for optimal performance.
The synthesis of tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate presents its own set of challenges due to its reactive functional groups. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as flow chemistry and automated synthesis have streamlined the process, allowing for higher yields and purities. These improvements have democratized access to this valuable intermediate, enabling more researchers to explore its full potential.
In conclusion, tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate (CAS No. 380901-64-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical researchers seeking to develop novel therapeutics. Additionally, its potential applications in materials science highlight its broad utility beyond traditional medicinal chemistry endeavors. As research continues to uncover new uses for this compound, its importance is sure to grow further.
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